REACTION_SMILES
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[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[CH3:30][C:31]([Cl:32])=[O:33].[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([c:10]3[cH:11][cH:12][c:13](-[c:16]4[cH:17][c:18]([NH2:22])[cH:19][cH:20][cH:21]4)[n:14][n:15]3)[CH2:8][CH2:9]2)[CH2:2][CH2:3]1.[Cl:34][CH2:35][Cl:36]>>[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([c:10]3[cH:11][cH:12][c:13](-[c:16]4[cH:17][c:18]([NH:22][C:31]([CH3:30])=[O:33])[cH:19][cH:20][cH:21]4)[n:14][n:15]3)[CH2:8][CH2:9]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(-c2ccc(N3CCN(C4CC4)CC3)nn2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cccc(-c2ccc(N3CCN(C4CC4)CC3)nn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |